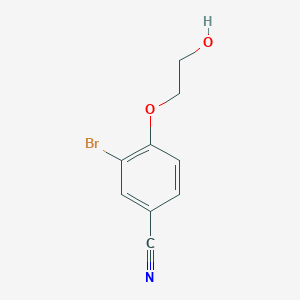

3-Bromo-4-(2-hydroxyethoxy)benzonitrile

CAS No.:

Cat. No.: VC18910671

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrNO2 |

|---|---|

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 3-bromo-4-(2-hydroxyethoxy)benzonitrile |

| Standard InChI | InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2 |

| Standard InChI Key | NJWBKRXFWNVVOO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)OCCO |

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

3-Bromo-4-(2-hydroxyethoxy)benzonitrile consists of a benzene ring substituted with:

-

A bromine atom at the 3-position,

-

A nitrile group (-CN) at the 1-position,

-

A 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position.

This arrangement combines electron-withdrawing (nitrile, bromine) and hydrophilic (hydroxyethoxy) groups, creating a polar yet reactive molecular scaffold. Comparative analysis with analogous compounds, such as 3-bromo-4-hydroxybenzonitrile (CAS 2315-86-8) , suggests that the hydroxyethoxy side chain enhances solubility in polar solvents like methanol or water .

Predicted Physicochemical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from structurally related molecules:

The hydroxyethoxy group likely reduces crystallinity compared to its hydroxy counterpart, lowering the melting point . Increased hydrogen bonding capacity may improve solubility in protic solvents.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of 4-hydroxybenzonitrile:

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 3-position.

-

Etherification: Reaction with ethylene glycol derivatives installs the 2-hydroxyethoxy group.

Stepwise Synthesis Protocol

-

Bromination of 4-Hydroxybenzonitrile

-

Alkoxylation with Ethylene Glycol Derivatives

-

Reagents: 2-Chloroethanol, K₂CO₃, CuI (catalyst).

-

Conditions: Reflux in DMF, 8–12 hours.

-

Product: 3-Bromo-4-(2-hydroxyethoxy)benzonitrile (yield: 50–65% estimated).

-

This route mirrors methods used for 3-bromo-4-(2-iodophenoxy)-benzonitrile, substituting iodophenol with 2-chloroethanol.

Applications in Scientific Research

Pharmaceutical Intermediate

Benzonitrile derivatives are pivotal in drug discovery. For example:

-

Kinase Inhibitors: Nitrile groups chelate ATP-binding sites in kinases .

-

Anticancer Agents: Brominated aromatics exhibit cytotoxicity via DNA intercalation .

Materials Science

-

Liquid Crystals: The polar hydroxyethoxy group may stabilize mesophases in nematic materials.

-

Coordination Polymers: Nitrile and ether moieties can coordinate metal ions (e.g., Cu²⁺, Zn²⁺).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume